
4-(2,4-dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are commonly used in agriculture to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group and a pyridinyl group, which contribute to its herbicidal activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions.
Coupling with the pyridinyl group: The intermediate is then reacted with 3-methyl-2-pyridinecarboxylic acid or its derivatives in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
4-(2,4-Dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide has several scientific research applications, including:
Agricultural Chemistry: Used as a herbicide to control broadleaf weeds in crops.
Biological Studies: Investigated for its effects on plant physiology and biochemistry.
Medicinal Chemistry:
Environmental Science: Studied for its environmental impact and degradation pathways.
Mecanismo De Acción
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets in plants. It disrupts the normal growth processes by mimicking plant hormones, leading to uncontrolled growth and eventual death of the weed. The exact molecular pathways and targets may vary depending on the specific plant species.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative used as a herbicide.
Uniqueness
4-(2,4-Dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide is unique due to its specific combination of the dichlorophenoxy and pyridinyl groups, which may confer distinct herbicidal properties and selectivity compared to other phenoxy herbicides.
Propiedades
Fórmula molecular |
C16H16Cl2N2O2 |
|---|---|
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-N-(3-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-11-4-2-8-19-16(11)20-15(21)5-3-9-22-14-7-6-12(17)10-13(14)18/h2,4,6-8,10H,3,5,9H2,1H3,(H,19,20,21) |
Clave InChI |
AFXMJNAWLGALTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide](/img/structure/B12457673.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide](/img/structure/B12457677.png)
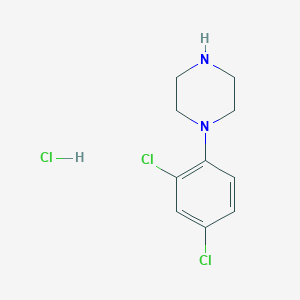
![N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B12457706.png)

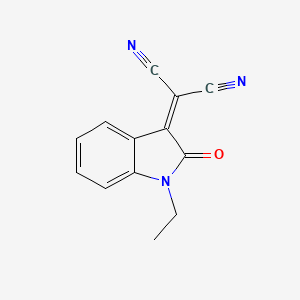
![6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one](/img/structure/B12457726.png)
![7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12457731.png)
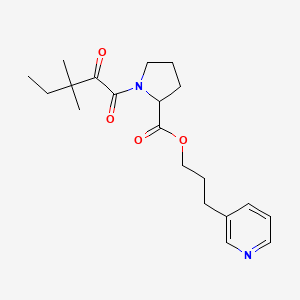
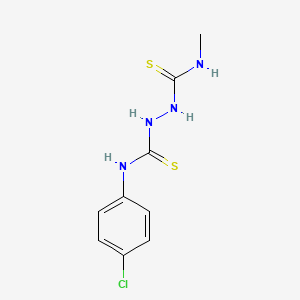
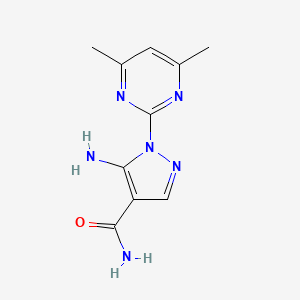
![N-[4-(chlorodifluoromethoxy)phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12457775.png)
![N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B12457781.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12457791.png)
